Bienvenue dans la boutique en ligne BenchChem!

1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

Soluble epoxide hydrolase inhibition Insulin-like growth factor-1 receptor modulation Heterocyclic urea pharmacophore design

Procure CAS 1797600-27-1 for dual-target chemical probe applications. This compound uniquely merges the 5-chloro-2-methoxyphenyl head group (characteristic of IGF-1R inhibitor PQ401) with the furan-2-carbonyl thiophene tail (associated with sEH inhibitors). No quantitative biological data exists for this precise hybrid; its activity profile must be determined empirically. Recommended for academic medicinal chemistry labs performing parallel sEH/IGF-1R profiling, broad-panel kinase screening, or computational docking validation. Standard purity is 95%; preparative HPLC purification to ≥98% is advised before use as a quantitative standard.

Molecular Formula C18H15ClN2O4S
Molecular Weight 390.84
CAS No. 1797600-27-1
Cat. No. B2962977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea
CAS1797600-27-1
Molecular FormulaC18H15ClN2O4S
Molecular Weight390.84
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
InChIInChI=1S/C18H15ClN2O4S/c1-24-14-6-4-11(19)9-13(14)21-18(23)20-10-12-5-7-16(26-12)17(22)15-3-2-8-25-15/h2-9H,10H2,1H3,(H2,20,21,23)
InChIKeySSPGDOHDNYBOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea (CAS 1797600-27-1): Procurement-Focused Chemical Identity


Compound CAS 1797600-27-1 is a synthetic, heterocyclic urea derivative containing a 5-chloro-2-methoxyphenyl group and a 5-(furan-2-carbonyl)thiophen-2-yl methyl substituent. Its molecular formula is C18H15ClN2O4S, and it has a molecular weight of approximately 390.84 g/mol . It is classified as an organic urea, a class of compounds frequently investigated as pharmacophores for enzyme inhibition, particularly soluble epoxide hydrolase (sEH) [1]. The compound is commercially available for research purposes with a typical purity of 95% . However, the critical finding for procurement is that no peer-reviewed, quantitative biological data for this precise molecule was identified in primary literature or patents; its properties must currently be inferred from structurally analogous compounds.

Why Urea Analogs Cannot Simply Interchange with 1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea (1797600-27-1)


In scientific procurement, substituting one urea derivative for another without quantitative justification is a high-risk decision because minor structural changes can lead to profound differences in target engagement, selectivity, and pharmacokinetics. For example, the well-characterized analog PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea, CAS 196868-63-0) is a documented insulin-like growth factor-1 receptor (IGF-1R) inhibitor with an IC50 of 12 μM . In contrast, compounds sharing the 5-(furan-2-carbonyl)thiophen-2-yl)methyl tail, such as 1-(adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea, are investigated as soluble epoxide hydrolase (sEH) inhibitors . The target compound (1797600-27-1) combines the 5-chloro-2-methoxyphenyl head group of an IGF-1R inhibitor with the furan-thiophene tail of an sEH inhibitor, creating a unique hybrid scaffold. This dual pharmacophore architecture means that its biological profile cannot be predicted by simple analogy to either class alone. The evidence below demonstrates that direct, quantitative differentiation is currently absent, making non-targeted substitution scientifically unsound.

Measurable Differentiation Evidence for 1797600-27-1 Versus Structural Analogs


Critical Notice: Absence of Direct Quantitative Comparator Data for 1797600-27-1

A rigorous search of primary literature, patents, and authoritative chemical databases failed to identify any assay data (IC50, Ki, EC50, selectivity profile, or cellular activity) for the target compound 1797600-27-1. No head-to-head comparison with the identified closest analogs—PQ401 (IGF-1R inhibitor) or the adamantyl sEH inhibitor (1797141-28-6)—exists in the public domain as of the current search [1]. This lack of quantitative data is the paramount finding for procurement decisions. Any claim of superiority, selectivity, or unique mechanism for 1797600-27-1 over these analogs cannot be substantiated with admissible, comparator-based evidence.

Soluble epoxide hydrolase inhibition Insulin-like growth factor-1 receptor modulation Heterocyclic urea pharmacophore design

Structural Hybridization Potential: 1797600-27-1 as a Dual-Pharmacophore Probe

The target compound uniquely merges two validated pharmacophores: the 5-chloro-2-methoxyphenyl urea head (present in the IGF-1R inhibitor PQ401) and the 5-(furan-2-carbonyl)thiophen-2-yl methyl tail (present in adamantyl sEH inhibitors) . This is a class-level structural inference. While PQ401 demonstrates IGF-1R inhibition (IC50 = 12 μM) and the adamantyl analog is annotated for sEH inhibition, no quantitative data exists to show that 1797600-27-1 retains either activity, let alone both. However, the physical-chemical properties of the hybrid are distinct: its calculated logP is expected to differ from PQ401 due to the replacement of the quinoline ring with a furan-thiophene moiety, potentially offering a unique solubility and permeability profile for dual-pathway probing once assayed [1].

Chemical probe design Pharmacophore hybridization Kinase-epoxide hydrolase crosstalk

Commercial Availability and Purity of 1797600-27-1 vs. Established Inhibitors

Commercially, 1797600-27-1 is supplied at a standard purity of 95% . In comparison, the well-known analog PQ401 (CAS 196868-63-0) is available from multiple vendors with documented purity ≥98% by HPLC . The adamantyl sEH inhibitor analog (1797141-28-6) is also available at 95% purity . This is a direct comparison of procurement metrics. The lower purity and single-supplier status of 1797600-27-1 relative to PQ401 mean that for routine IGF-1R inhibition assays, the established compound offers better characterized material. The 95% purity specification for 1797600-27-1 necessitates in-house purification or analytical verification before quantitative biological work.

Chemical procurement Research compound sourcing UHPLC purity analysis

Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea (1797600-27-1)


De Novo Pharmacological Profiling in Dual IGF-1R/sEH Crosstalk Models

Based on its hybrid pharmacophore structure (class-level inference from Section 3), 1797600-27-1 is best suited as a chemical probe in laboratories equipped to profile its activity against both IGF-1R and sEH in parallel. Given the absence of any quantitative data , the compound should be used in broad-panel kinase profiling and epoxide hydrolase activity assays to establish its primary target before use in mechanistic studies. This scenario is justified only if the research question specifically requires a single molecule with potential dual activity that neither PQ401 nor adamantyl sEH inhibitors can provide.

Structure-Activity Relationship (SAR) Expansion of 5-Chloro-2-Methoxyphenyl Urea Series

The compound serves as a rational SAR expansion point for the diaryl urea class exemplified by PQ401 [1]. By replacing the quinoline tail with a furan-2-carbonyl thiophene group, researchers can probe the impact of heterocycle substitution on target selectivity and cellular potency. Procurement is recommended for academic medicinal chemistry groups building focused libraries around the 5-chloro-2-methoxyphenyl urea core. In-house characterization data should be generated before any claim of improved selectivity is made.

Analytical Method Development and Reference Standard Preparation

Owing to its unique retention characteristics predicted from the hybrid heterocyclic structure, 1797600-27-1 can be employed as a reference compound for developing HPLC or LC-MS methods aimed at separating structurally similar urea-based inhibitors . Its procurement at 95% purity necessitates preparative purification to ≥98% prior to use as a quantitative standard, but once purified, it could serve as a valuable internal standard in metabolomics or drug metabolism studies focused on urea pharmacophores.

Computational Chemistry and Molecular Docking Studies

Without wet-lab data, the primary research value of 1797600-27-1 lies in computational modeling. Its structure is ideal for docking studies against both IGF-1R (PDB available) and sEH (PDB available) to predict binding poses and guide subsequent synthesis of optimized analogs [1]. Procurement is justified for cheminformatics groups seeking to validate in silico predictions with a physical sample.

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.